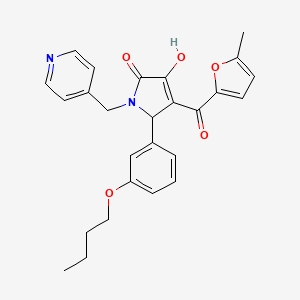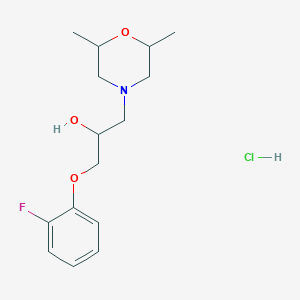
5-(3-butoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Vue d'ensemble
Description
This compound belongs to a class of chemicals that exhibit significant interest due to their structural complexity and potential for varied chemical reactions and applications. The detailed analysis focuses on the synthesis methods, molecular structure analysis, chemical reactions, physical and chemical properties, excluding drug use, dosage, side effects, and without creating abbreviations or acronyms for the chemical names.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with basic heterocyclic frameworks that are then modified through various chemical reactions. For instance, compounds similar to the one might be synthesized through the reaction of specific esters with aldehydes and amides in the presence of catalysts in acetic acid, leading to the formation of pyrrolin-2-ones with specific substituents (Gein & Pastukhova, 2020).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using techniques such as X-ray diffraction (XRD) and infrared (IR) spectroscopy. These methods provide insight into the crystal structure and the presence of inter- and intramolecular hydrogen bonds, which are crucial for understanding the compound's stability and reactivity (Aliev et al., 2001).
Chemical Reactions and Properties
Compounds like this one can undergo a variety of chemical reactions, including cyclocondensation, which is a method for synthesizing heterocyclic compounds. These reactions can lead to the formation of new rings and introduce various functional groups into the molecule, significantly altering its chemical properties and potential applications (Antonov et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure. For example, the crystal and molecular structure analysis of related compounds can reveal triclinic crystal systems with specific cell dimensions, which are essential for understanding the material's phase behavior and solubility (Aliev et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further chemical modifications, are crucial for the application of these compounds in different fields. Studies on similar molecules have shown that they can undergo reactions with hydrazine hydrate, leading to the formation of new compounds, which highlights the versatility and reactivity of this chemical class (Gein & Pastukhova, 2020).
Propriétés
IUPAC Name |
2-(3-butoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-4-ylmethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-3-4-14-32-20-7-5-6-19(15-20)23-22(24(29)21-9-8-17(2)33-21)25(30)26(31)28(23)16-18-10-12-27-13-11-18/h5-13,15,23,30H,3-4,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNXJCWOLHCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CC=NC=C3)O)C(=O)C4=CC=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-butoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-chlorophenyl)propanamide](/img/structure/B4078652.png)

![N-(2,3-dimethylphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4078668.png)

![4-methoxy-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide hydrochloride](/img/structure/B4078692.png)
![2-({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4078696.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzamide](/img/structure/B4078710.png)
![6-amino-4-(2-ethoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078713.png)
![N~4~-[(3S*)-1-benzyl-3-pyrrolidinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B4078719.png)
![6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one](/img/structure/B4078723.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078731.png)
![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(1-phenylethyl)propanamide](/img/structure/B4078732.png)
![N-(4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4078734.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4078736.png)